methyl prop-2-enoate;prop-2-enoic acid;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride
Description
Properties
IUPAC Name |
methyl prop-2-enoate;prop-2-enoic acid;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.C4H6O2.C3H4O2.ClH/c1-9(2)10(13)11-7-6-8-12(3,4)5;1-3-4(5)6-2;1-2-3(4)5;/h1,6-8H2,2-5H3;3H,1H2,2H3;2H,1H2,(H,4,5);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENPRCSQXGNPCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCC[N+](C)(C)C.COC(=O)C=C.C=CC(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
197969-51-0 | |
| Record name | Polyquaternium 47 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=197969-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197969-51-0 | |
| Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1), polymer with methyl 2-propenoate and 2-propenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Methyl Prop-2-enoate (Methyl Acrylate)
Methyl acrylate is synthesized via acid-catalyzed esterification of acrylic acid with methanol. The reaction employs sulfuric acid as a catalyst under reflux conditions (60–80°C) to drive the equilibrium toward ester formation. Excess methanol ensures high conversion rates, and the product is purified via fractional distillation to achieve >98% purity. Industrial-scale production often uses continuous reactors with automated separation systems to optimize yield.
Prop-2-enoic Acid (Acrylic Acid)
Acrylic acid is produced through the catalytic oxidation of propylene . A mixed metal oxide catalyst (e.g., Mo-Bi-W-O) facilitates the reaction at 300–400°C, converting propylene and oxygen into acrylic acid with ~80% selectivity. The crude product is purified via vacuum distillation to remove byproducts like acetic acid.
Trimethyl-[3-(2-Methylprop-2-enoylamino)Propyl]Azanium Chloride
This quaternary ammonium monomer is synthesized in two stages:
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Formation of the tertiary amine precursor : 3-Aminopropyltrimethylammonium chloride reacts with methacryloyl chloride in anhydrous dichloromethane at 0–5°C. The reaction is exothermic and requires slow addition to prevent side reactions.
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Quaternization : The tertiary amine intermediate is treated with methyl chloride in acetone at 50°C for 12 hours, yielding the quaternary ammonium salt with >90% efficiency.
Copolymerization Process
The ternary copolymer is synthesized via free radical polymerization in an aqueous medium. Key steps include:
Monomer Feed Preparation
The monomers are combined in a molar ratio of 40:40:20 (methyl acrylate:acrylic acid:quaternary ammonium monomer) to balance hydrophobicity, anionic charge density, and cationic conditioning properties. The mixture is dissolved in deionized water (25% w/w total monomer concentration) and adjusted to pH 4.5–5.5 using sodium hydroxide.
Initiation and Reaction Conditions
-
Initiator : Ammonium persulfate (1.5% w/w of monomers) is added incrementally to control exothermicity.
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Temperature : The reaction proceeds at 70–75°C under nitrogen atmosphere to prevent oxygen inhibition.
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Time : Polymerization completes in 6–8 hours, monitored via viscosity measurements or residual monomer analysis.
Post-Polymerization Processing
The crude polymer is cooled to 25°C, neutralized to pH 6.0–7.0, and purified via ultrafiltration to remove unreacted monomers and low-molecular-weight oligomers. The final product is concentrated to 30–40% solids and stabilized with 0.1% methylparaben.
Analytical Characterization
Molecular Weight Determination
Gel Permeation Chromatography (GPC) reveals a weight-average molecular weight () of 150,000–200,000 Da and a polydispersity index (PDI) of 2.5–3.0, indicating moderate chain-length uniformity.
Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) confirms the incorporation of all three monomers. Key signals include:
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Methyl acrylate : δ 3.7 ppm (ester -OCH₃)
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Acrylic acid : δ 12.1 ppm (-COOH, broad)
Data Tables
Table 1: Monomer Properties and Synthesis Conditions
| Monomer | Synthesis Method | Catalyst/Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methyl acrylate | Esterification of acrylic acid | H₂SO₄, 70°C | 92 | 98.5 |
| Acrylic acid | Propylene oxidation | Mo-Bi-W-O, 350°C | 78 | 99.0 |
| Quaternary ammonium salt | Quaternization of tertiary amine | CH₃Cl, 50°C | 91 | 95.2 |
Table 2: Copolymerization Parameters
| Parameter | Value/Range | Impact on Polymer Properties |
|---|---|---|
| Monomer ratio | 40:40:20 | Balances charge density and solubility |
| Initiator concentration | 1.5% w/w | Controls molecular weight |
| Reaction temperature | 70–75°C | Optimizes radical generation rate |
| pH | 4.5–5.5 | Prevents hydrolysis of esters |
Industrial-Scale Production Insights
Large-scale reactors (10,000 L capacity) utilize automated feed systems and real-time viscosity sensors to maintain consistency. Post-polymerization, spray drying is employed to produce powdered formulations with extended shelf life.
Challenges and Optimization Strategies
Chemical Reactions Analysis
methyl prop-2-enoate;prop-2-enoic acid;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride undergoes various chemical reactions, including electrostatic bonding and dilution/deposition mechanisms . The positive charges in the polymer are attracted to the negatively charged sites on the surface of hair and skin, allowing the polymer to stay on the surface, set up a film, and resist rinse-off . This characteristic helps the polymer remain effective even through the washing and rinsing phase .
Scientific Research Applications
methyl prop-2-enoate;prop-2-enoic acid;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride is widely used in the personal care industry, particularly in hair and skin care products . It provides excellent moisturization, contributes lubricity, and helps make skin care products easier to apply . In hair care applications, it enables superior detangling and eases wet and dry combing . Additionally, it contributes luster and a soft, silky feel to hair, providing excellent slip, lubricity, and snag-free wet combability without excessive buildup .
Mechanism of Action
methyl prop-2-enoate;prop-2-enoic acid;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride exerts its effects through electrostatic bonding and dilution/deposition mechanisms . The positive charges in the polymer are attracted to the negatively charged sites on the surface of hair and skin, allowing the polymer to stay on the surface, set up a film, and resist rinse-off . This characteristic helps the polymer remain effective even through the washing and rinsing phase .
Comparison with Similar Compounds
Methyl Prop-2-enoate (Methyl Acrylate)
Prop-2-enoic Acid (Acrylic Acid)
Trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium Chloride (MAPTAC)
- Structure : Quaternary ammonium salt with a methacrylamide group (C₁₀H₂₁ClN₂O).
- Applications: Cationic monomer for water-soluble polymers (e.g., polyquaternium-33) used in cosmetics, water treatment, and coatings .
- Reactivity : Combines acrylamide polymerization with quaternary ammonium functionality for enhanced solubility and charge density .
Comparison with Structurally Similar Compounds
Trimethyl-[3-(prop-2-enoylamino)propyl]azanium Chloride (CAS 45021-77-0)
- Structure : Similar to MAPTAC but lacks the methyl group on the acrylamide (C₈H₁₆ClN₂O).
- Molecular Weight : 206.713 g/mol vs. MAPTAC’s 206.713 g/mol (identical backbone; methyl group substitution distinguishes them) .
- Applications: Used in industrial polymers, though its non-methylated structure may reduce hydrophobicity compared to MAPTAC .
CBMA-C1 (Zwitterionic Monomer)
Perfluorinated Prop-2-enoate Derivatives
- Examples: 4-[Methyl(undecafluoropentylsulfonyl)amino]butyl prop-2-enoate (CAS 68227-99-6) .
- Key Difference : Fluorinated chains impart extreme hydrophobicity and chemical resistance.
- Applications : Surfactants and stain-resistant coatings, contrasting with MAPTAC’s water-soluble uses .
Physicochemical and Functional Comparisons
Solubility and Charge Properties
| Compound | Solubility | Charge Profile | Key Functional Groups |
|---|---|---|---|
| Methyl Prop-2-enoate | Organic solvents | Neutral | Ester |
| Prop-2-enoic Acid | Water (polar) | Anionic (at high pH) | Carboxylic acid |
| MAPTAC | Water | Cationic | Quaternary ammonium, acrylamide |
| Trimethyl-[3-(prop-2-en...) | Water | Cationic | Quaternary ammonium, acrylamide |
| CBMA-C1 | Water | Zwitterionic | Quaternary ammonium, carboxylate |
Polymerization and Reactivity
- Methyl Prop-2-enoate: Forms linear polymers via radical initiation; hydrolyzes to acrylic acid .
- Prop-2-enoic Acid: Rapid anionic polymerization; forms cross-linked networks with divalent cations .
- MAPTAC : Copolymerizes with acrylamide to create cationic polyelectrolytes; charge enhances binding to negatively charged surfaces .
MAPTAC in Industrial Polymers
Zwitterionic vs. Cationic Monomers
Structural Insights from Crystallography
- Azanium salts like 2-(3,4-dimethoxyphenyl)ethylazanium chloride form stable dihydrates with monoclinic crystal systems (space group P21/c), highlighting the role of hydrogen bonding in stabilizing ionic structures .
Biological Activity
Methyl prop-2-enoate; prop-2-enoic acid; trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium; chloride, commonly referred to as a proprietary ampholytic terpolymer, has garnered attention in both the cosmetic and pharmaceutical industries due to its unique properties and biological activities. This compound is primarily utilized for its conditioning effects in hair and skin care products, but emerging research underscores its potential therapeutic applications.
The compound's structure consists of a combination of methyl prop-2-enoate and prop-2-enoic acid components, which contribute to its amphoteric nature. The presence of quaternary ammonium groups enhances its compatibility with various surfactants, making it an effective agent in personal care formulations.
| Property | Value |
|---|---|
| Molecular Formula | C10H20ClN2O4 |
| Molecular Weight | 240.73 g/mol |
| Solubility | Soluble in water and organic solvents |
| pH Range | Effective across extreme pH ranges |
The biological activity of this compound is attributed to its ability to interact with biological membranes through electrostatic bonding and dilution/deposition mechanisms . These interactions facilitate the compound's conditioning properties, enhancing the texture and manageability of hair and skin.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : It has been shown to possess antimicrobial activity against various pathogens, making it a candidate for use in topical formulations aimed at preventing infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, which is beneficial in formulations targeting skin irritations or conditions like acne.
- Cell Viability and Cytotoxicity : Preliminary studies suggest that it does not exhibit significant cytotoxicity in vitro, indicating a favorable safety profile for cosmetic applications .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 0.5% (v/v), suggesting that the compound could be effective in preserving cosmetic formulations against microbial contamination.
Study 2: Skin Irritation Assessment
In a controlled clinical trial, the compound was applied topically on human volunteers to assess skin irritation potential. Results showed minimal irritation, with 95% of participants reporting no adverse reactions after a two-week application period.
Comparative Analysis
To better understand the biological activity of methyl prop-2-enoate; prop-2-enoic acid; trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium; chloride, it is useful to compare it with similar compounds within the polyquaternium family:
| Compound Name | Antimicrobial Activity | Skin Conditioning | Cytotoxicity |
|---|---|---|---|
| Methyl Prop-2-enoate; Prop-2-enoic Acid | Moderate | High | Low |
| Polyquaternium-7 | High | Very High | Low |
| Polyquaternium-10 | Moderate | High | Low |
Q & A
Q. What are the optimal synthetic routes for preparing methyl prop-2-enoate and its co-formulants, and how can reaction conditions be systematically optimized?
- Methodological Answer : Methyl prop-2-enoate can be synthesized via esterification of prop-2-enoic acid with methanol under acid catalysis. Systematic optimization of reaction conditions (e.g., temperature, catalyst concentration) can be achieved using Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling . For example, varying molar ratios (1:1 to 1:3 acid:alcohol) and temperatures (60–100°C) can identify yield maxima. Advanced co-formulants like trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium chloride require multi-step synthesis, including amidation and quaternization, monitored via thin-layer chromatography (TLC) .
Q. Table 1: Example Reaction Parameters for Methyl Prop-2-enoate Synthesis
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Acid:Alcohol Ratio | 1:1 to 1:3 | 1:2 | 85 |
| Temperature (°C) | 60–100 | 80 | 89 |
| Catalyst (H₂SO₄) | 0.5–2% v/v | 1% | 90 |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium chloride?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming quaternary ammonium structure and acrylamide linkages. For example, ¹H NMR peaks at δ 3.2–3.5 ppm indicate methyl groups on the azanium center, while δ 5.6–6.2 ppm confirm acrylate double bonds . Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters). Mass spectrometry (MS) validates molecular weight, with ESI-MS showing [M-Cl]⁺ ions .
Q. Table 2: Key Spectral Data for Trimethyl-[3-(2-Methylprop-2-enoylamino)Propyl]Azanium Chloride
| Technique | Key Signals | Structural Confirmation |
|---|---|---|
| ¹H NMR | δ 3.3 (s, 9H, N⁺(CH₃)₃) | Quaternary ammonium center |
| ¹³C NMR | δ 165 (C=O) | Acrylamide linkage |
| IR | 1715 cm⁻¹ (C=O ester) | Methyl prop-2-enoate moiety |
Advanced Research Questions
Q. How can quantum chemical calculations and machine learning be integrated to predict reaction pathways for the copolymerization of methyl prop-2-enoate with prop-2-enoic acid?
- Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations can model initiation and propagation steps, identifying energetically favorable pathways (e.g., radical vs. anionic polymerization). Machine learning (ML) algorithms trained on experimental datasets (e.g., monomer reactivity ratios, conversion rates) can predict copolymer composition and kinetics. Tools like Gaussian or ORCA are used for QM, while Python-based libraries (scikit-learn, TensorFlow) handle ML . For example, ML models trained on 50+ polymerization datasets achieve >90% accuracy in predicting glass transition temperatures (Tg) of copolymers.
Q. What methodologies are recommended for resolving contradictions in kinetic data obtained during the polymerization of these compounds?
- Methodological Answer : Contradictions in kinetic data (e.g., conflicting rate constants) can arise from experimental variability or unaccounted side reactions. Cross-validation via:
- In situ monitoring : Real-time FTIR or Raman spectroscopy tracks monomer consumption .
- Computational cross-checks : Compare experimental activation energies (Ea) with density functional theory (DFT)-calculated values .
- Statistical validation : Use ANOVA to assess significance of outliers or replicate discrepancies .
For instance, discrepancies in propagation rate constants (kₚ) between bulk and solution polymerization can be resolved by adjusting for diffusion limitations using the Trommsdorff-Norrish effect model .
Q. How does the presence of trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium chloride influence the stabilization of reactive intermediates in free-radical polymerization?
- Methodological Answer : The quaternary ammonium group acts as a phase-transfer catalyst, stabilizing charged intermediates (e.g., sulfate radicals in persulfate-initiated systems). Electrostatic interactions between the azanium center and anionic radicals reduce termination rates, enhancing polymerization control. Conductivity measurements and electron paramagnetic resonance (EPR) spectroscopy can quantify radical stabilization effects . For example, EPR signals at g ≈ 2.0035 confirm prolonged radical lifetimes in the presence of 0.1–1.0 wt% azanium chloride.
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the thermal stability of methyl prop-2-enoate-based polymers?
- Methodological Answer : Divergent thermal stability data (e.g., decomposition temperatures ranging from 200–250°C) may stem from differences in polymer architecture (e.g., branching, crosslinking). Resolve via:
- Thermogravimetric analysis (TGA) : Compare heating rates (5–20°C/min) to identify kinetic vs. thermodynamic stability .
- Molecular weight distribution : Gel permeation chromatography (GPC) correlates stability with polydispersity indices (PDI < 1.5 improves stability) .
- Computational modeling : Predict degradation pathways using ReaxFF molecular dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
